1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride
Overview
Description
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant biological activities and are used in various pharmaceutical and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride typically involves the reaction of 3-(aminomethyl)phenyl derivatives with azetidin-2-one precursors. One common method involves the use of sodium borohydride (NaBH4) in isopropanol to promote the reduction of C-3 functionalized azetidin-2-ones . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride can be compared with other azetidine derivatives, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its anti-mitotic properties.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits unique reactivity due to its substituted phenyl groups.
The uniqueness of this compound lies in its specific aminomethyl substitution, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Biological Activity
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its azetidinone core, which is known for various biological activities. The presence of the aminomethyl group on the phenyl ring enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, primarily focusing on:
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of pathogens.
- Anticancer Effects : Research indicates that derivatives of azetidinones can exhibit anticancer properties, suggesting that this compound may also possess similar activities.
- Antiviral Activity : Some studies have indicated that azetidinone derivatives can inhibit viral replication, highlighting their potential as antiviral agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research has demonstrated that azetidinone compounds can possess significant antimicrobial properties. For instance, a study evaluated the antimicrobial effects of several azetidinones, including this compound, against common bacterial strains. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent.
Anticancer Activity
Azetidinones have been recognized for their anticancer potential. A specific study on azetidinone derivatives revealed that compounds similar to this compound inhibited cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
These results indicate the promising anticancer activity of related compounds and suggest further exploration of this specific derivative.
Antiviral Activity
In addition to antibacterial and anticancer properties, there is emerging evidence regarding the antiviral activity of azetidinones. A study highlighted the efficacy of certain azetidinone derivatives against viral infections:
Virus | EC50 (µM) |
---|---|
Influenza A | 8.3 |
Human Coronavirus | 45 |
This underscores the potential of this compound in antiviral therapy.
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]azetidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13;/h1-3,6H,4-5,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMYWPJVYMXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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